![molecular formula C17H16N2OS B4193599 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4193599.png)
5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone
Overview
Description
5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as MBZP and has a molecular formula of C20H19N2OS.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting various enzymes and pathways involved in cancer cell proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone can induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. This compound has also been shown to inhibit the growth of various fungal and bacterial strains. In addition, it has been reported to possess anti-inflammatory properties and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its broad-spectrum pharmacological activity. This compound has been shown to possess significant activity against various cancer cell lines, fungi, and bacteria. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone. One area of research could focus on the development of more efficient and cost-effective methods for synthesizing this compound. Another area of research could focus on the identification of the specific enzymes and pathways targeted by this compound, which could help to elucidate its mechanism of action. Additionally, future studies could investigate the potential use of 5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in combination with other drugs for the treatment of various diseases.
Scientific Research Applications
5-benzyl-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess significant anticancer, antifungal, and antimicrobial properties. This compound has also been investigated for its potential use as an anti-inflammatory agent and as a drug for the treatment of Alzheimer's disease.
properties
IUPAC Name |
5-benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-9-14(10-8-12)19-16(20)15(18-17(19)21)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCLIUQWCZOQQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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